Aziridine, 1-methyl-2-methylene-
Description
Significance of Three-Membered Nitrogen Heterocycles in Synthetic Strategies
Three-membered nitrogen heterocycles, known as aziridines, are of paramount importance in organic synthesis. britannica.comnumberanalytics.com Their significance stems from the inherent ring strain of the three-membered ring, which makes them susceptible to ring-opening reactions with a variety of nucleophiles. britannica.comwikipedia.org This reactivity provides a powerful tool for the introduction of nitrogen-containing functionalities into molecules, a common feature in many biologically active compounds and pharmaceuticals. numberanalytics.comnih.gov Aziridines serve as precursors to a wide array of valuable compounds, including amino alcohols, diamines, and other heterocyclic systems. researchgate.net The ability to control the stereochemistry of these ring-opening reactions further enhances their synthetic utility, allowing for the construction of complex chiral molecules. illinois.edu
Structural Characteristics and Theoretical Considerations of Methyleneaziridines
Methyleneaziridines are a specialized subclass of aziridines distinguished by the presence of an exocyclic double bond. nih.govresearchgate.net This structural feature introduces additional strain into the already taut three-membered ring. Computational studies have shown that the strain energy of 2-methyleneaziridine is significantly higher than that of the parent aziridine (B145994). nih.govrsc.org This increased strain energy contributes to their heightened reactivity compared to saturated aziridines. nih.gov
The introduction of an sp2-hybridized carbon atom into the three-membered ring also influences the geometry and electronic properties of the molecule. nih.gov While conjugation between the π-electrons of the double bond and the lone pair of electrons on the nitrogen atom is limited, this weak interaction can lead to a shortening of the N-C2 bond and a faster rate of nitrogen inversion, further contributing to the high reactivity of methyleneaziridines. nih.gov Spectroscopic data, such as the characteristic C=C stretching frequency in the infrared (IR) spectra around 1770 cm⁻¹, provides experimental evidence for the unique structural nature of these compounds. nih.gov
Historical Development and Contemporary Relevance of Methyleneaziridine Research
The first synthesis of the parent aziridine was accomplished by Gabriel in 1888. illinois.edunih.gov However, the study of the more specialized methyleneaziridines came later. The correct structural assignment of methyleneaziridines was confirmed in 1956 by Ettlinger and Kennedy, who identified the characteristic exocyclic double bond. nih.gov This was later substantiated by NMR spectroscopy and chemical degradation studies. nih.gov
Early research into methyleneaziridines was often hampered by their inherent instability and the lack of general and efficient synthetic methods. nih.govrsc.org However, in recent decades, significant advances have been made in both the synthesis and understanding of the reactivity of these compounds. nih.govnih.gov The development of new catalytic methods has expanded the accessibility of methyleneaziridines, leading to a resurgence of interest in their chemistry. nih.gov Contemporary research continues to explore the diverse reactivity of methyleneaziridines, including their participation in cycloaddition reactions and rearrangements, to access a wide range of complex nitrogen-containing molecules. nih.govnih.gov
Scope and Research Trajectory Pertaining to Aziridine, 1-methyl-2-methylene-
While much of the research has focused on N-aryl or N-tert-butyl substituted methyleneaziridines, Aziridine, 1-methyl-2-methylene- serves as a fundamental and important member of this class. Research specifically on this compound has contributed to the understanding of the thermal stability and rearrangement pathways of N-alkyl methyleneaziridines. For instance, it has been noted that 1-methyl-2-methyleneaziridine undergoes thermal rearrangement, although at a significantly higher temperature than some N-aryl derivatives. nih.govrsc.org
Future research concerning Aziridine, 1-methyl-2-methylene- is likely to focus on its application in stereoselective transformations, leveraging the methyl group on the nitrogen to influence the stereochemical outcome of reactions. Furthermore, exploring its utility in the synthesis of specific target molecules, particularly those with medicinal or material science applications, will continue to be a driving force in this area of study. The development of more efficient and selective synthetic routes to this specific compound will also be crucial for unlocking its full potential as a synthetic building block.
Data Tables
Table 1: General Properties of Aziridine, 1-methyl-
| Property | Value |
| CAS Number | 1072-44-2 |
| Molecular Formula | C3H7N |
| Molecular Weight | 57.09 g/mol |
| InChI Key | XLJQPXVBQNJNLW-UHFFFAOYSA-N |
Data sourced from Cheméo. chemeo.com
Table 2: Spectroscopic Data for Methyleneaziridines
| Spectroscopic Technique | Characteristic Feature | Approximate Value |
| Infrared (IR) Spectroscopy | C=C Stretch | ~1770 cm⁻¹ nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹J(C,H) of exocyclic CH₂ | ~170 Hz (for 1-tert-butylmethyleneaziridine) nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
25012-55-9 |
|---|---|
Molecular Formula |
C4H7N |
Molecular Weight |
69.11 g/mol |
IUPAC Name |
1-methyl-2-methylideneaziridine |
InChI |
InChI=1S/C4H7N/c1-4-3-5(4)2/h1,3H2,2H3 |
InChI Key |
WFNSDYPJGGQENT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC1=C |
Origin of Product |
United States |
Synthetic Methodologies for Aziridine, 1 Methyl 2 Methylene and Its Functionalized Derivatives
Base-Promoted Cyclization Approaches for Methyleneaziridine Formation
Base-promoted cyclization reactions represent a cornerstone in the synthesis of methyleneaziridines. These methods typically involve the intramolecular displacement of a leaving group by a nitrogen atom, facilitated by a strong base.
Dehydrobromination of 2-(Bromomethyl)aziridines
A direct and effective route to 2-methyleneaziridines involves the 1,2-dehydrobromination of 2-(bromomethyl)aziridines. mdma.ch This reaction is typically carried out using a strong base in an appropriate solvent.
De Kimpe and coworkers have investigated this methodology, demonstrating that the choice of the base-solvent system is crucial for the successful formation of the desired methyleneaziridine. mdma.chnih.gov While several combinations were explored, only potassium tert-butoxide in tetrahydrofuran (B95107) (THF) yielded the target 2-methyleneaziridines. mdma.chnih.gov However, this method is not without its limitations, as a competing substitution reaction often leads to the formation of 2-(tert-butoxymethyl)aziridines as a significant byproduct. mdma.chnih.gov
The general reaction scheme is as follows:
Scheme 1: Dehydrobromination of 2-(Bromomethyl)aziridinesA 2-(bromomethyl)aziridine (B1258505) is treated with potassium tert-butoxide in THF to yield a 2-methyleneaziridine and a 2-(tert-butoxymethyl)aziridine byproduct.
Detailed studies have shown that the reaction of 1-(arylmethyl)-2-(bromomethyl)aziridines with potassium tert-butoxide in dry THF for 24 hours at room temperature affords the corresponding 2-methyleneaziridines in moderate yields (40-48%), alongside the 2-(tert-butoxymethyl)aziridine byproduct (18%). mdma.ch The starting 2-(bromomethyl)aziridines can be synthesized from N-arylidene-2,3-dibromopropylamines via reductive ring closure. mdma.ch
| Reactant | Base/Solvent | Product(s) | Yield (%) | Reference |
| 1-(Arylmethyl)-2-(bromomethyl)aziridine | tBuOK/THF | 1-(Arylmethyl)-2-methyleneaziridine | 40-48 | mdma.ch |
| 1-(Arylmethyl)-2-(tert-butoxymethyl)aziridine | 18 | mdma.ch |
Cyclization of 2-Bromo-2-propenylamines
The cyclization of 2-bromo-2-propenylamines is a widely utilized and general method for the synthesis of N-alkyl and N-benzyl substituted monocyclic methyleneaziridines. nih.gov This reaction is typically promoted by strong bases such as sodium amide in liquid ammonia (B1221849) or butyllithium (B86547) in tetrahydrofuran. mdma.ch
The reaction was first discovered serendipitously by Pollard and Parcell in 1951 while attempting to synthesize propargylamines. nih.gov The structure of the product was later correctly identified as a methyleneaziridine. nih.gov Despite its long history, the precise mechanism of this cyclization remains a subject of discussion. nih.gov
One proposed mechanism involves an elimination-addition pathway. nih.gov However, deuterium (B1214612) labeling studies conducted by the Shipman group suggest an 'SN2-like' substitution mechanism with inversion of configuration at the carbon bearing the bromine atom. rsc.org When a deuterated 2-bromoallylamine (B1329451) was treated with sodium amide, the resulting methyleneaziridine retained the deuterium label, which contradicts the elimination-addition pathway. rsc.org
| Reactant | Base/Solvent | Product | Mechanism Insight | Reference |
| N-(2-bromoallyl)ethylamine | NaNH2/liquid NH3 | 1-Ethyl-2-methyleneaziridine | First accidental synthesis | nih.gov |
| Deuterated 2-bromoallylamine | NaNH2 | Deuterated methyleneaziridine | Supports 'SN2-like' mechanism | rsc.org |
Electrophilic Addition Strategies in Aziridine (B145994) Synthesis
Electrophilic addition reactions provide an alternative pathway to aziridine rings. libretexts.org In the context of methyleneaziridine synthesis, this strategy is less common but conceptually important. The general principle involves the attack of a nucleophilic nitrogen species on an electrophilic carbon, leading to ring closure.
While direct electrophilic addition to form the methyleneaziridine ring is not a primary synthetic route, the reverse, the ring-opening of methyleneaziridines via electrophilic attack, is well-documented. nih.gov For instance, the protonation of the nitrogen atom in a methyleneaziridine can lead to ring-opening. rsc.org This reactivity highlights the electrophilic nature of the double bond and the susceptibility of the strained ring to electrophilic reagents.
Organocatalytic and Asymmetric Synthesis of Methyleneaziridines
The development of organocatalytic and asymmetric methods for the synthesis of methyleneaziridines is a significant advancement, enabling the preparation of chiral, enantioenriched products. nih.gov These methods often employ chiral catalysts to control the stereochemical outcome of the reaction.
One notable approach involves the desymmetrization of meso-aziridines. d-nb.info While not a direct synthesis of methyleneaziridines, this strategy showcases the power of organocatalysis in creating chiral aziridine-containing molecules. d-nb.info
More directly related to methyleneaziridine synthesis, organocatalytic methods can be employed in the functionalization of pre-formed methyleneaziridines. For example, chiral phase-transfer catalysts have been used in the asymmetric ring-opening of N-tosyl protected aziridines. rsc.org While this is a ring-opening reaction, the principles of asymmetric organocatalysis are directly applicable to the development of enantioselective methyleneaziridine syntheses. The use of bifunctional thiourea (B124793) organocatalysts has also been reported for the desymmetrization of meso-aziridines via an intramolecular rearrangement, providing access to highly functionalized chiral amines. d-nb.info
Transition-Metal Catalyzed Routes to Methyleneaziridines
Transition-metal catalysis offers a powerful and versatile toolkit for the synthesis of complex organic molecules, including methyleneaziridines. mdpi.commdpi.com These methods often proceed under mild conditions and exhibit high levels of chemo- and regioselectivity.
Rhodium-Catalyzed Aziridination of Allenes
A prominent transition-metal catalyzed route to methyleneaziridines is the rhodium-catalyzed aziridination of allenes. nih.govnih.gov This reaction involves the transfer of a nitrene group from a suitable precursor to an allene (B1206475), mediated by a rhodium catalyst. chemistryviews.org
The choice of the nitrene precursor and the rhodium catalyst is critical for the success of the reaction. Carbamates have been found to be effective nitrene precursors, providing a good balance between reactivity and the stability of the resulting methyleneaziridine product. nih.gov Various rhodium catalysts, such as Rh2(esp)2 and Rh2(TPA)4, have been successfully employed. nih.gov
The Blakey group reported the first application of intramolecular rhodium-catalyzed allene aziridination. nih.gov Schomaker and coworkers have also conducted detailed studies on rhodium-catalyzed allene aziridination. nih.gov More recently, a one-carbon ring expansion of methylene (B1212753) aziridines to methylene azetidines using a rhodium-bound carbene has been reported, further highlighting the utility of rhodium catalysis in the chemistry of these strained heterocycles. nih.gov
| Allene Substrate | Nitrene Precursor | Rhodium Catalyst | Product | Reference |
| General Allenes | Carbamates | Rh2(esp)2, Rh2(TPA)4 | Methyleneaziridines | nih.gov |
| 1,1-Disubstituted allene sulfamates | PhI(OPiv)2 | Rh2(esp)2 | Iminocyclopropanes | nih.gov |
Palladium-Catalyzed Methods for Methyleneaziridine Construction
While direct palladium-catalyzed methods exclusively targeting the synthesis of methyleneaziridines are not extensively documented as a standalone class, several palladium-mediated strategies can be employed to construct the core aziridine ring, which can subsequently be converted to a methyleneaziridine. These methods often involve intramolecular cyclization reactions.
One such approach is the palladium-catalyzed intramolecular cyclization of α-amino allenes. Although this reaction can lead to various products depending on the reaction conditions, under specific circumstances, it can be directed towards the formation of 2-alkenylaziridines. For instance, the reaction of N-arylsulfonyl-α-amino allenes in refluxing 1,4-dioxane (B91453) has been shown to yield 2-alkenylaziridines. While this provides a route to a substituted methyleneaziridine skeleton, the direct synthesis of 1-methyl-2-methyleneaziridine via this method is not explicitly detailed.
Another relevant palladium-catalyzed transformation is the aza-Wacker-type cyclization. This reaction typically involves the intramolecular oxidative amination of an olefin. For example, vinyl cyclopropanecarboxamides can undergo a palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reaction to produce aza[3.1.0]bicycles. This demonstrates the capability of palladium catalysis to form strained nitrogen-containing bicyclic systems, a structural motif related to bicyclic methyleneaziridines. However, the direct application of this method for the synthesis of monocyclic methyleneaziridines like 1-methyl-2-methyleneaziridine is not a primary focus of the existing literature.
The research in this area primarily focuses on the reactions of methyleneaziridines once formed, such as ring-expansion and cycloaddition reactions, rather than their direct construction using palladium catalysts. nih.govnih.gov
Development of Other Metal-Catalyzed Strategies
Beyond palladium, other transition metals have proven effective in catalyzing the formation of methyleneaziridines, particularly through the aziridination of allenes. Rhodium and silver catalysts have shown notable utility in this regard.
Rhodium-Catalyzed Aziridination of Allenes:
The intramolecular rhodium-catalyzed aziridination of allenes has emerged as a strategy for synthesizing bicyclic methyleneaziridines. nih.gov The Blakey group reported the use of Rh₂(esp)₂ (esp = α,α,α',α'-tetramethyl-1,3-benzenedipropionate) in the presence of an oxidant like PhI(OPiv)₂ with allene sulfamates. nih.gov While their initial investigations with 1,1-disubstituted allene sulfamates led to iminocyclopropanes, the use of a more sterically hindered tert-butyl-substituted substrate yielded bicyclic methyleneaziridines, albeit in modest yields as a mixture of regioisomers. nih.gov
Almost concurrently, the Robertson group demonstrated that carbamate-based nitrene precursors could also undergo rhodium-catalyzed intramolecular aziridination of allenes to afford bicyclic methyleneaziridine products in low but reproducible yields. nih.gov Schomaker and co-workers further explored this transformation, finding that carbamates offer a good balance between the reactivity of the nitrene precursor and the stability of the resulting methyleneaziridine product. nih.gov They identified Rh₂(esp)₂ and Rh₂(TPA)₄ (TPA = triphenyl acetate) as effective catalysts. nih.gov
Silver-Catalyzed Aziridination of Allenes:
To address the challenges of competing C-H insertion reactions observed with rhodium catalysts, Schomaker and colleagues investigated alternative metal catalysts. They discovered that catalysts generated in situ from silver triflate (AgOTf) and bipyridyl-type ligands are highly effective for the aziridination of homoallenic carbamates. acs.org These silver(I)-based catalysts demonstrated superior chemoselectivity and significantly improved the yields and substrate scope for the synthesis of bicyclic methyleneaziridines compared to their rhodium counterparts. acs.org
| Catalyst System | Substrate | Product Type | Yield (%) | Reference |
| Rh₂(esp)₂ / PhI(OPiv)₂ | Hindered Allene Sulfamate | Bicyclic Methyleneaziridine | Modest | nih.gov |
| Rh Catalyst | Allenyl Carbamate | Bicyclic Methyleneaziridine | Low but reproducible | nih.gov |
| AgOTf / Bipyridyl Ligand | Homoallenic Carbamate | Bicyclic Methyleneaziridine | Improved Yields | acs.org |
Conversion of Aziridine Derivatives to Methyleneaziridines
The synthesis of methyleneaziridines can also be achieved through the chemical transformation of other, more readily accessible aziridine derivatives. Key methods include base-induced elimination reactions, olefination of α-lactams, and the rearrangement of 2H-azirines.
Base-Induced Dehydrobromination of 2-(Bromomethyl)aziridines:
A direct and effective route to methyleneaziridines involves the 1,2-dehydrobromination of 2-(bromomethyl)aziridines. mdma.chnih.gov This elimination reaction is typically induced by a strong base. De Kimpe and co-workers investigated this method and found that while several base-solvent combinations were ineffective, the use of potassium tert-butoxide in tetrahydrofuran successfully yielded the desired 2-methyleneaziridines. nih.govmdma.ch However, this reaction is often accompanied by the formation of a substitution byproduct, 2-(tert-butoxymethyl)aziridine. nih.govmdma.ch
| Substrate | Base/Solvent | Product | Yield (%) | Byproduct Yield (%) | Reference |
| 1-Benzyl-2-(bromomethyl)aziridine | t-BuOK / THF | 1-Benzyl-2-methyleneaziridine | 40 | 18 (as tert-butoxymethyl deriv.) | mdma.ch |
| 1-(Arylmethyl)-2-(bromomethyl)aziridines | t-BuOK / THF | 1-(Arylmethyl)-2-methyleneaziridines | 40-48 | ~18 (as tert-butoxymethyl deriv.) | mdma.ch |
Olefination of α-Lactams (Aziridin-2-ones):
Another approach involves the olefination of the carbonyl group in an α-lactam (aziridin-2-one). De Kimpe and colleagues reported the synthesis of a methyleneaziridine through the reaction of 1,3-di-tert-butyl-2-aziridinone with dimethyltitanocene (Cp₂TiMe₂), a Petasis-type reagent, in toluene. rsc.org This reaction afforded the corresponding methyleneaziridine in a 56% crude yield. rsc.org It is noteworthy that the resulting methyleneaziridine was found to be sensitive to silica (B1680970) gel, undergoing complete hydrolysis. rsc.org
Conversion of 2H-Azirines:
2H-Azirines can serve as precursors to methyleneaziridines. Belloir and co-workers demonstrated that the deprotonation of 3-methyl-2H-azirine with butyllithium generates an N-lithio-2-methyleneaziridine intermediate. nih.govrsc.org This intermediate can be trapped with an electrophile, such as tert-butylchlorodimethylsilane, to yield an N-silyl methyleneaziridine. nih.govrsc.org However, attempts to alkylate this intermediate with other electrophiles like methyl iodide were unsuccessful, leading instead to C-alkylation products. nih.govrsc.org
Advanced Reactivity and Mechanistic Transformations of Aziridine, 1 Methyl 2 Methylene
Ring-Opening Reactions of the Aziridine (B145994) Moiety
The high ring strain of the aziridine ring in 1-methyl-2-methyleneaziridine makes it susceptible to ring-opening reactions through various pathways. wikipedia.org These reactions are often initiated by the protonation of the nitrogen atom, which increases the ring strain and facilitates nucleophilic attack. rsc.orgnih.gov
Nucleophilic Ring-Opening Pathways and Regioselectivity
The regioselectivity of nucleophilic ring-opening reactions of aziridines is influenced by the substituents on the ring, the nature of the nucleophile, and the reaction conditions. frontiersin.org In the case of 1-methyl-2-methyleneaziridine, the presence of the methylene (B1212753) group introduces additional complexity, influencing the site of nucleophilic attack.
In the presence of acid, 1-methyl-2-methyleneaziridine can undergo hydrolytic ring-opening. rsc.org Protonation of the nitrogen atom is the initial step, forming a reactive aziridinium (B1262131) ion intermediate. rsc.orgnih.gov Subsequent attack by water can lead to the cleavage of a carbon-nitrogen bond. For instance, treatment of the related 1-ethyl-2-methyleneaziridine with hydrochloric acid yields chloroacetone, which can be isolated as its 2,4-dinitrophenylhydrazone derivative. rsc.orgnih.gov Hydrolysis with aqueous sulfuric acid in the presence of 2,4-dinitrophenylhydrazine (B122626) has been reported to give an osazone. rsc.orgnih.gov These reactions highlight the susceptibility of the methyleneaziridine core to undergo ring-opening and further transformations under acidic aqueous conditions. The reaction likely proceeds through initial protonation of the nitrogen, followed by nucleophilic attack of water on the aziridine ring, leading to ring-opening at the N-C3 bond. rsc.orgnih.gov
Organometallic reagents, particularly in the presence of a copper catalyst, are effective for the ring-opening of aziridines. nih.govresearchgate.netresearchgate.net This method allows for the formation of new carbon-carbon bonds with a high degree of regio- and stereocontrol. nih.govnih.gov While specific studies on 1-methyl-2-methyleneaziridine with Grignard reagents and copper catalysis are not extensively detailed in the provided results, the general reactivity of aziridines suggests that such reactions would proceed. The copper catalyst can activate the aziridine, and the Grignard reagent acts as the nucleophile. researchgate.netnih.gov The regioselectivity of the attack, whether at the C2 or C3 position of the aziridine ring, would be influenced by steric and electronic factors of both the aziridine and the Grignard reagent. nih.gov This approach offers a versatile route to functionalized amine derivatives. nih.gov
A general representation of this type of reaction involves the formation of a metalloenamine intermediate after the initial ring-opening, which can then be trapped by an electrophile to afford a variety of ketimines. rsc.org
Table 1: Examples of Organometallic-Mediated Ring-Opening Reactions of Aziridines
| Aziridine Substrate | Organometallic Reagent | Catalyst | Product Type | Reference |
| 2-Aryl-substituted aziridines | Silicon Grignard reagents | Copper(I) | β-Silylated amines | nih.govresearchgate.net |
| CF3-aziridines | Aryl Grignard reagents | Copper(I) chloride | α-CF3-β-arylethylamines | nih.gov |
| N,O-Bis(diphenylphosphinyl) hydroxymethylaziridine | Grignard reagents | Copper(I) | α-Branched N-Dpp amines | researchgate.net |
Information specifically detailing the anionic ring-opening of Aziridine, 1-methyl-2-methylene- with oligosulfide anions was not found in the provided search results. However, anionic ring-opening polymerizations of other strained heterocyclic monomers are well-documented, suggesting that similar reactivity could be possible for methyleneaziridines. rsc.orgrsc.org In such a reaction, a nucleophilic oligosulfide anion would attack one of the electrophilic carbon atoms of the aziridine ring, leading to ring-opening and the formation of a new carbon-sulfur bond. The regioselectivity of this attack would be a key aspect to investigate.
Generation and Chemical Behavior of Aziridinium Ion Intermediates
Aziridinium ions are key reactive intermediates in many of the transformations of aziridines. nih.govnih.gov They are typically formed by the reaction of the aziridine nitrogen with an electrophile. nih.gov The increased ring strain in the aziridinium ion makes it a potent electrophile, readily undergoing ring-opening upon attack by a nucleophile. nih.govnih.gov
Protonation of the nitrogen atom in 1-methyl-2-methyleneaziridine with strong acids like a mixture of fluorosulfuric acid and antimony pentafluoride in sulfur dioxide at low temperatures can lead to the formation of the corresponding stable methyleneaziridinium ion. rsc.orgnih.gov Similarly, methylation of the nitrogen atom can be achieved using reagents like methyl trifluoromethanesulfonate (B1224126) or a combination of [(Me)2Cl]+[SbF5Cl]−, yielding a quaternary aziridinium salt. rsc.orgnih.govnih.govrsc.org These generated aziridinium ions exhibit notable thermal stability at lower temperatures but will undergo isomerization and ring-opening at higher temperatures. rsc.orgnih.gov The formation of these stable aziridinium ions allows for their characterization and subsequent study of their reactivity with various nucleophiles. nih.govrsc.org
Table 2: Generation of Aziridinium Ions from Aziridines
| Aziridine | Electrophile | Product | Reference |
| 1-Methyl-2-methyleneaziridine | FSO3H/SbF5 | Methyleneaziridinium ion | rsc.orgnih.gov |
| 1-Methyl-2-methyleneaziridine | [(Me)2Cl]+[SbF5Cl]− | N-methylated aziridinium ion | rsc.orgnih.gov |
| Enantiomerically pure 2-substituted 1-phenylethyl-aziridine | Methyl trifluoromethanesulfonate | Stable methylaziridinium ion | rsc.org |
| Chiral (2R,1′R)-2-acyl-(1′-phenylethyl)aziridines | Acetyl chloride, methoxymethyl formate, oxalyl chloride | N-acylaziridinium ion | nih.gov |
N-Methylative Aziridinium Ring Opening Reactions
The nitrogen atom of an aziridine ring can be alkylated to form a more reactive aziridinium ion, which is then susceptible to nucleophilic attack. This process, known as an alkylative aziridine ring-opening, provides a powerful method for introducing both an alkyl group on the nitrogen and a new functional group from a nucleophile. nih.gov
In the case of methyleneaziridines, the nitrogen can be methylated by reacting it with a potent methylating agent, such as methyl trifluoromethanesulfonate (MeOTf) or a complex like [(Me)₂Cl]⁺[SbF₅Cl]⁻. nih.govnih.gov This reaction generates a highly reactive N,N-dimethyl-2-methyleneaziridinium salt. Research has shown that methyleneaziridinium salts formed by methylation with [(Me)₂Cl]⁺[SbF₅Cl]⁻ in sulfur dioxide at -78 °C exhibit remarkable thermal stability, with no decomposition observed by ¹H NMR at temperatures below 60 °C. nih.gov
The resulting aziridinium ion is a key intermediate that readily undergoes ring-opening upon attack by an external nucleophile. rsc.org The regioselectivity of the nucleophilic attack is influenced by the substituents on the aziridine ring and the nature of the nucleophile. semanticscholar.org This N-methylative ring-opening strategy has been successfully employed for the synthesis of various biologically important molecules containing N-methylated amine cores. nih.govresearchgate.net
| Reactant | Methylating Agent | Nucleophile (Nu⁻) | Product Type | Ref. |
| 1-Methyl-2-methyleneaziridine | [(Me)₂Cl]⁺[SbF₅Cl]⁻ | - | Stable Aziridinium Salt | nih.gov |
| General Aziridine | MeOTf | Acetate, Nitriles, Organometallics | N-Methylated Acyclic Amines | nih.gov |
Pathways Involving C-C Bond Cleavage
While ring-opening of aziridines typically involves the cleavage of a carbon-nitrogen (C-N) bond, pathways involving the cleavage of the carbon-carbon (C-C) bond of the three-membered ring are also significant, leading to unique molecular scaffolds. nih.gov This type of cleavage is often facilitated by transition metals or Lewis acids.
One prominent example is the Lewis acid-promoted intramolecular [4+3] cycloaddition of methyleneaziridines. In this process, the aziridine is first activated by a Lewis acid (e.g., BF₃·Et₂O) to form an aziridinium ion intermediate. This is followed by the cleavage of the C-C bond to generate a 2-aminoallyl cation. This cation can then undergo a [4+3] cycloaddition with a tethered diene, ultimately forming tricyclic cycloheptenone imines. nih.gov
Transition metal catalysis also enables C-C bond cleavage pathways. For instance, the reaction of methyleneaziridines with diynes in the presence of a Nickel(0) catalyst, such as Ni(COD)₂, can lead to the formation of fused aniline (B41778) derivatives. A proposed mechanism involves the oxidative cyclization of the methyleneaziridine, an alkyne, and the Ni(0) catalyst to form a nickelacyclopentene intermediate. This intermediate then undergoes a preferential β-carbon elimination (C-C bond cleavage) rather than β-nitrogen elimination, leading to the final product after further steps. nih.gov
| Reaction Type | Catalyst/Promoter | Key Intermediate | Product | Ref. |
| Intramolecular [4+3] Cycloaddition | Lewis Acid (e.g., BF₃·Et₂O) | 2-Aminoallyl Cation | Tricyclic Cycloheptenone Imine | nih.gov |
| Pyrrole/Aniline Synthesis | Ni(COD)₂ | Nickelacyclopentene | Fused Aniline | nih.gov |
Intramolecular Rearrangement Reactions
Isomerization of Methyleneaziridinium Ions to Cyclopropaniminium Ions
Methyleneaziridines can undergo thermal valence isomerization to form cyclopropanimines. This rearrangement is driven by the high strain energy of the methyleneaziridine ring. nih.gov While this transformation can occur with the neutral methyleneaziridine, the corresponding methyleneaziridinium ions also exhibit this reactivity, often requiring high temperatures.
For Aziridine, 1-methyl-2-methylene-, this isomerization has been observed under thermal conditions. It rearranges to the corresponding cyclopropanimine (B14640278), although it requires a significantly high temperature, with a reported half-life of 9 minutes at 190 °C. nih.gov The resulting cyclopropanimine can be relatively stable compared to the analogous cyclopropanones and may further decompose into isonitriles and alkenes. nih.gov
| Compound | Condition | Product | Half-life (t₁/₂) | Ref. |
| 1-Methyl-2-methyleneaziridine | 190 °C | Cyclopropanimine | 9 min | nih.gov |
| 1-Mesityl-2-methyleneaziridine | 88 °C | Cyclopropanimine | < 9 min | nih.gov |
Stevens Rearrangements of Aziridinium Ylides
The reaction of methyleneaziridines with carbenes or carbenoids, often generated from diazo compounds in the presence of a metal catalyst (e.g., rhodium or copper), leads to the formation of aziridinium ylides. These ylides are highly reactive intermediates that can undergo various rearrangements, most notably the Stevens rearrangement. nih.govnih.gov
The Stevens rearrangement can be classified as either a nih.govnih.gov- or a nih.govnih.gov-rearrangement. In the context of aziridinium ylides derived from methyleneaziridines, the nih.govnih.gov-Stevens rearrangement is a concerted, asynchronous ring-opening and ring-closing cascade that can lead to one-carbon ring expansion, forming substituted azetidines. nih.gov This process has been shown to be highly stereospecific. nih.gov
Alternatively, a nih.govnih.gov-Stevens rearrangement can occur, which is also a one-carbon ring expansion of the aziridine to an azetidine. nih.govchemrxiv.org This pathway often competes with cheletropic extrusion of an olefin from the aziridinium ylide. chemrxiv.orgcaltech.edu Biocatalytic systems using engineered enzymes have shown remarkable selectivity for the nih.govnih.gov-Stevens rearrangement over the competing cheletropic extrusion, enabling highly enantioselective synthesis of chiral azetidines. nih.govchemrxiv.org
| Rearrangement Type | Intermediate | Catalyst Type | Outcome | Ref. |
| nih.govnih.gov-Stevens Rearrangement | Aziridinium Ylide | Dirhodium | Stereospecific Ring Expansion to Azetidine | nih.gov |
| nih.govnih.gov-Stevens Rearrangement | Aziridinium Ylide | Engineered Cytochrome P450 | Enantioselective Ring Expansion to Azetidine | nih.govchemrxiv.org |
Valence Isomerizations and Related Transformations
Valence isomerization represents a fundamental pericyclic reaction pathway for strained ring systems. As previously mentioned (Section 3.2.1), the thermal valence isomerization of methyleneaziridines to cyclopropanimines is a key transformation. nih.gov For 1-methyl-2-methyleneaziridine, this rearrangement occurs at high temperatures (190 °C), converting the methyleneaziridine structure into a cyclopropanimine, which can then decompose into an isonitrile and an alkene. nih.gov This reaction highlights the inherent instability of the methyleneaziridine framework and its tendency to rearrange to relieve ring strain.
Cycloaddition Chemistry of Methyleneaziridines
The exocyclic double bond of methyleneaziridines makes them valuable partners in various cycloaddition reactions, providing access to a range of spirocyclic and fused heterocyclic systems. nih.gov
[2+2] Cycloadditions: Methyleneaziridines can react with electron-deficient alkenes, such as tetracyanoethylene (B109619) (TCNE), in [2+2] cycloaddition reactions to form spirocyclic adducts. nih.gov
[3+2] Cycloadditions: Methyleneaziridines can also function as three-atom components in [3+2] cycloadditions. For example, they react with 1,1-dicyanoalkenes in the presence of a Bu₂SnI₂ catalyst to yield cyclopentylidenamines. nih.gov Another pathway involves the reaction with organic azides. This reaction can initially form a [3+2] cycloadduct, which may then isomerize to a more stable triazole or rearrange to a β-lactamimide. nih.gov
[4+3] Cycloadditions: As discussed in section 3.1.3, Lewis acid promotion can induce a C-C bond cleavage to form a 2-aminoallyl cation, which acts as a three-carbon component in intramolecular [4+3] cycloadditions with a tethered diene. nih.gov
| Cycloaddition Type | Reaction Partner | Catalyst/Promoter | Product Type | Ref. |
| [2+2] | Tetracyanoethylene (TCNE) | Heat | Spiro-cyclobutane | nih.gov |
| [3+2] | 1,1-Dicyanoalkenes | Bu₂SnI₂ | Cyclopentylidenamine | nih.gov |
| [3+2] | Phenyl azide | Heat | Triazole / β-Lactamimide | nih.gov |
| [4+3] (Intramolecular) | Tethered Diene | Lewis Acid (BF₃·Et₂O) | Tricyclic Imine | nih.gov |
Further Functionalization Strategies
Beyond cycloadditions, the reactivity of aziridine, 1-methyl-2-methylene- can be harnessed through other transformations that target either the exocyclic methylene group or the aziridine ring itself.
The protons on the exocyclic methylene group of methyleneaziridines are sufficiently acidic to be removed by a strong base. For example, treatment with sec-butyllithium (B1581126) (sBuLi) in the presence of tetramethylethylenediamine (TMEDA) generates a 2-lithiated methyleneaziridine species. thieme-connect.de This organolithium intermediate is a potent nucleophile and can be trapped by a variety of electrophiles. thieme-connect.de This two-step sequence allows for the introduction of a wide range of substituents at the exocyclic position.
Table 3: Electrophiles Used in Trapping of Lithiated Methyleneaziridines
| Electrophile | Resulting Functional Group | Reference |
| MeOD | Deuterium (B1214612) | thieme-connect.de |
| MeI | Methyl | thieme-connect.de |
| Me₃SiCl | Trimethylsilyl | thieme-connect.de |
| Allyl Bromide | Allyl | thieme-connect.de |
| Benzaldehyde | Hydroxybenzyl | thieme-connect.de |
| Bu₃SnCl | Tributylstannyl | thieme-connect.de |
The exocyclic double bond of 1-methyl-2-methyleneaziridine is susceptible to various oxidative transformations common to alkenes. These reactions can be used to introduce new oxygen-containing functional groups.
Epoxidation: The double bond can be converted to a spiro-epoxide (an oxazaspiropentane) using standard epoxidizing agents like peroxy acids (e.g., m-CPBA). These spirocyclic intermediates are often highly reactive and can undergo further rearrangements. rsc.org
Dihydroxylation: Using reagents such as osmium tetroxide (OsO₄), often in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), the alkene can be converted into a vicinal diol. libretexts.orgorganic-chemistry.org This syn-dihydroxylation would yield a 1-methylaziridine-2-spiro-1',2'-ethanediol derivative.
Oxidative Cleavage: Stronger oxidizing agents like ozone (O₃), followed by a reductive workup (e.g., with dimethyl sulfide), will cleave the double bond entirely. masterorganicchemistry.com This ozonolysis reaction would convert 1-methyl-2-methyleneaziridine into 1-methyl-2-aziridinone and formaldehyde. Photooxygenation can also lead to oxidative cleavage, proceeding through a dioxetane intermediate which then decomposes to carbonyl compounds. rsc.org
Table 4: Potential Oxidation Reactions of the Exocyclic Alkene
| Oxidation Reaction | Reagents | Expected Product |
| Epoxidation | m-CPBA | Spiro-oxirane-aziridine rsc.org |
| syn-Dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O | Spiro-diol-aziridine libretexts.orgorganic-chemistry.org |
| Ozonolysis | 1. O₃ 2. Me₂S | 1-Methyl-2-aziridinone + Formaldehyde masterorganicchemistry.com |
Mechanistic Investigations and Computational Insights into Aziridine, 1 Methyl 2 Methylene Reactivity
Theoretical Elucidation of Ring Strain Energy and its Impact on Reactivity
A defining characteristic of methyleneaziridines is the substantial ring strain energy (RSE) resulting from the combination of a three-membered aziridine (B145994) ring and an exocyclic sp² hybridized carbon. nih.govnih.gov This structural feature leads to a significant increase in angle strain compared to their saturated aziridine counterparts. nih.gov
Computational studies have quantified this increased strain. Using Hartree-Fock (HF/6-31G*) calculations, the strain energy of the parent 2-methyleneaziridine was found to be 12–13 kcal/mol higher than that of aziridine. nih.gov This elevated RSE is a primary thermodynamic driving force for the reactions of methyleneaziridines, particularly those involving ring-opening, which relieves the inherent strain. nih.govnist.govresearchgate.net
The high RSE facilitates various transformations, including:
Ring-opening functionalizations: The strain provides a significant driving force for reactions with nucleophiles, leading to the formation of diverse nitrogen-containing compounds. nih.govresearchgate.net
Radical cascades: The energy released upon ring-opening is sufficient to propel radical cascade reactions. rsc.orgmdma.ch
Thermal rearrangements: Methyleneaziridines undergo thermal valence isomerization to cyclopropanimines, driven by the relief of ring strain. nih.gov
Beyond simple angle strain, the electronic structure also influences reactivity. A weak conjugation exists between the exocyclic C=C double bond and the lone pair of electrons on the nitrogen atom. This interaction leads to a shortening of the N–C2 bond and accelerates the rate of nitrogen inversion, contributing to the heightened reactivity of methyleneaziridines compared to simple aziridines. rsc.org
| Feature | Impact on Reactivity | Source |
| High Ring Strain | Primary driving force for ring-opening reactions. | nih.govnist.govresearchgate.net |
| sp² Center in Ring | Increases angle strain by 12-13 kcal/mol over aziridine. | nih.gov |
| N-C2 Conjugation | Shortens N-C2 bond, increases nitrogen inversion rate. | rsc.org |
Computational Chemistry for Reaction Pathway Analysis and Transition State Characterization (e.g., Density Functional Theory (DFT) Studies)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for dissecting the complex reaction mechanisms of methyleneaziridines. mdpi.comrsc.orgresearchgate.net These methods allow for the detailed analysis of reaction pathways, the characterization of transient intermediates, and the calculation of transition state energies, which are fundamental to understanding reaction rates and selectivity. wikipedia.orglibretexts.org
Transition State Theory (TST) provides the theoretical framework for these analyses, positing that reactions proceed through a high-energy "activated complex" or transition state. wikipedia.orglibretexts.org The Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state, directly correlates with the reaction rate constant; a higher activation energy implies a slower reaction. youtube.com
Key applications of computational chemistry in this area include:
Mechanism Elucidation: DFT studies have been used to support proposed reaction mechanisms, such as the quasi-SNi pathway in the fluorination of aziridines, by evaluating the stability of potential intermediates like carbocations. nih.gov
Stereoselectivity Prediction: The stereochemical outcomes of reactions, such as the lithiation-alkylation of methyleneaziridines, have been rationalized through a combination of NMR experiments and computational data. These studies highlight the crucial role of nitrogen stereodynamics and complexation phenomena in determining which diastereomer is formed preferentially. nih.gov
Regioselectivity in Ring-Opening: For reactions like the ring-opening of 2-aziridinylmethyl radicals, computational methods such as the ONIOM(QCISD(T):B3LYP) approach have been employed to systematically study substituent effects. These calculations can predict whether C-C or C-N bond cleavage is favored, revealing that π-acceptor substituents at the C1 position dramatically lower the barrier for C-C cleavage while increasing it for C-N cleavage. nih.gov The solvent effect on this regioselectivity was found to be minimal. nih.gov
Kinetic Studies of Methyleneaziridine Transformations
Kinetic studies provide quantitative data on reaction rates and how they are influenced by factors such as temperature and substrate structure. For 1-methyl-2-methyleneaziridine, thermal transformations have been a key area of investigation.
A notable reaction is its thermal rearrangement to cyclopropanimine (B14640278), which subsequently decomposes into isonitriles and alkenes. nih.gov This transformation follows first-order kinetics. The stability of 1-methyl-2-methyleneaziridine is significant, requiring a high temperature for this rearrangement to occur at a reasonable rate. In contrast, other substituted methyleneaziridines display different thermal stabilities, highlighting the influence of substituents on reaction kinetics.
| Compound | Conditions | Half-life (t1/2) | Source |
| 1-methyl-2-methyleneaziridine | 190 °C | 9 min | nih.govrsc.org |
| 1-mesityl-2-methyleneaziridine | 88 °C | < 9 min | nih.govrsc.org |
The Arrhenius equation, k = A * e(-Ea/RT), mathematically connects the rate constant (k) to the activation energy (Ea) and temperature (T). libretexts.org Kinetic experiments measuring reaction rates at different temperatures allow for the determination of this activation energy, providing further insight into the reaction mechanism.
Furthermore, the protonation or methylation of the nitrogen atom can lead to the formation of methyleneaziridinium salts. nih.govrsc.org These salts exhibit remarkable thermal stability, with ¹H NMR studies showing no decomposition below 60 °C. nih.govrsc.org Isomerization and subsequent ring-opening of these charged species require significantly higher temperatures, indicating a higher activation barrier for the reaction of the protonated form. nih.govrsc.org
Application of Spectroscopic Methods in Mechanistic Elucidation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic techniques are vital for the structural characterization of reactants, products, and sometimes even transient intermediates, providing crucial evidence for proposed reaction mechanisms.
Infrared (IR) Spectroscopy: The IR spectrum of a methyleneaziridine is distinguished by a strong C=C stretching frequency located at an unusually high wavenumber, around 1770 cm⁻¹. nih.govrsc.org This high frequency, similar to that observed in methylenecyclopropanes, is indicative of the high degree of s-character and strain in the exocyclic double bond and was a key piece of evidence in the initial correct structural assignment of these compounds. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for unambiguous structure determination. ¹H and ¹³C NMR spectroscopy were instrumental in confirming the methyleneaziridine structure over other isomers. rsc.org For instance, the ¹JC,H coupling constant for the exocyclic methylene (B1212753) protons in 1-tert-butylmethyleneaziridine is 170 Hz, another indicator of the unique electronic environment. nih.gov NMR has also been used to monitor reaction progress, such as confirming the stability of methyleneaziridinium salts at various temperatures. nih.govrsc.org In combination with computational data, NMR experiments on lithiated intermediates have been used to unravel the complex factors governing stereoselectivity. nih.gov
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound. rsc.orgmsu.edu It has been used to confirm the identity of reaction products, such as the dimer formed during the base-induced cyclization of certain precursors. nih.govrsc.org Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for analyzing complex reaction mixtures and identifying products in low concentrations, as demonstrated in studies of enzyme-catalyzed aziridination reactions. nih.gov High-resolution mass spectrometry (HRMS) can determine the molecular formula of a product with high accuracy. rsc.org
| Spectroscopic Method | Key Finding for Methyleneaziridines | Source |
| IR Spectroscopy | High C=C stretching frequency (~1770 cm⁻¹) | nih.govrsc.org |
| NMR Spectroscopy | Confirmed structure; high ¹JC,H (~170 Hz); used to probe stereochemistry | nih.govrsc.org |
| Mass Spectrometry | Confirmed molecular weight and formula of products | nih.govrsc.orgnih.gov |
Diastereoselectivity and Stereochemical Control in Methyleneaziridine Reactions
Achieving stereochemical control is a central goal in modern organic synthesis. The unique geometry and reactivity of methyleneaziridines present both challenges and opportunities for controlling the formation of new stereocenters.
High levels of diastereoselectivity have been achieved in reactions of chiral methyleneaziridines. A key strategy involves the introduction of a chiral group on the aziridine nitrogen. nih.gov For example, the lithiation and subsequent alkylation of (S)-isopropylidineaziridine proceeds with high levels of asymmetric induction, yielding products with excellent diastereoselectivity (e.g., 98% de in the synthesis of homochiral amines). nih.gov
Several factors have been identified as critical for controlling the stereochemical outcome:
The stereochemistry of the nitrogen atom and its inversion barrier. nih.gov
The substitution pattern of the methyleneaziridine ring. nih.gov
The specific reaction conditions, including the choice of reagents and solvents. nih.gov
Computational and NMR studies have shown that the stereoselectivity in lithiation reactions is governed by a complex interplay between the stereodynamics of the nitrogen atom and its complexation with the lithium cation. nih.gov
In cycloaddition reactions, such as the [2+2] cycloaddition with tetracyanoethylene (B109619), the diastereoselectivity can be influenced by the steric bulk of substituents on the chiral nitrogen auxiliary. rsc.org Increasing the size of the substituent generally leads to improved diastereoselectivity. rsc.org Similarly, a [3+1] ring expansion of bicyclic methylene aziridines with rhodium carbenes proceeds with excellent stereoselectivity, which can be rationalized by a steric model where the carbene approaches from the less hindered face of the aziridine. nih.gov
Applications of Aziridine, 1 Methyl 2 Methylene in Advanced Organic Synthesis
Strategic Building Block for the Synthesis of Complex Organic Molecules and Nitrogen Heterocycles
Aziridine (B145994), 1-methyl-2-methylene-, and its derivatives are powerful synthons for creating a wide array of complex organic molecules and, particularly, nitrogen-containing heterocycles. Their utility stems from the ability to undergo controlled ring-opening and cycloaddition reactions, allowing for the introduction of new functional groups and the formation of larger ring systems. The high reactivity is attributed to the inherent strain in the three-membered ring. wikipedia.org
The transformation of 2-methyleneaziridines into more complex nitrogen heterocycles is a cornerstone of their application in synthetic chemistry.
Pyrroles: Multi-substituted pyrroles can be synthesized from aziridine derivatives through regiospecific ring-opening followed by intramolecular cyclization. mdpi.comnih.gov One strategy involves the treatment of aziridines that have a carbonyl group at the γ-position with a Lewis acid or protic acid, which is an atom-economical method. mdpi.comnih.gov Additionally, 2-methyleneaziridines can act as 1,3-dipole synthons in [3+2] cycloaddition reactions with olefins to generate five-membered rings like pyrrolidines, which can be precursors to pyrroles. mdpi.com For instance, the palladium-catalyzed reaction between methyleneaziridines and 1,3-diketones has been shown to produce 1,2,3,4-tetrasubstituted pyrroles in good to high yields. researchgate.net
Piperidines: The synthesis of piperidine (B6355638) derivatives from 2-methyleneaziridines has been effectively demonstrated through multicomponent reactions (MCRs). By using difunctionalized electrophiles in an MCR with a 2-methyleneaziridine, it is possible to construct 2-substituted piperidines. rsc.org This approach was successfully applied in the asymmetric synthesis of the hemlock alkaloid, (S)-coniine. rsc.org Another method involves the alkylative ring-opening of a bicyclic aziridinium (B1262131) ion, formed from a 4-hydroxybutylaziridine, with an organocopper reagent to yield 2-alkylsubstituted piperidines. researchgate.net
Azetidines: Azetidines, four-membered nitrogen heterocycles, can be synthesized through the ring expansion of three-membered rings like aziridines. nih.govmagtech.com.cn A general method involves the reaction of 2-(bromomethyl)aziridines with base-induced 1,2-dehydrobromination to form 2-methyleneaziridines, which can then undergo ring expansion. mdma.ch For example, 1-(arylmethyl)-2-methyleneaziridines have been shown to be excellent substrates for synthesizing β-lactam derivatives (2-iminoazetidines) via ring expansion with azides that have electron-withdrawing substituents. mdma.ch
Azepines: Seven-membered azepine rings can be accessed through annulation reactions of aziridine derivatives. researchgate.netmdpi.comresearchgate.net Lewis acid-promoted [4+3] cycloadditions of 2-methyleneaziridines bearing a tethered 1,3-diene lead to the formation of tricyclic cycloheptenone imines. nih.govrsc.org In this process, the Lewis acid activates the aziridine, which then cleaves a C-C bond to form a 2-aminoallyl cation intermediate that undergoes an intramolecular 1,3-dipolar cycloaddition. nih.govrsc.org
The following table summarizes the synthesis of various nitrogen-containing scaffolds from methyleneaziridine precursors.
| Target Scaffold | Synthetic Strategy | Key Features |
| Pyrroles | [3+2] Cycloaddition / MCR | 2-Methyleneaziridine acts as a 1,3-dipole. mdpi.com Reaction with 1,3-diketones yields tetrasubstituted pyrroles. researchgate.net |
| Piperidines | Multicomponent Reaction (MCR) | Utilizes difunctionalized electrophiles for cyclization. rsc.org Enables asymmetric synthesis of alkaloids like (S)-coniine. rsc.org |
| Azetidines | Ring Expansion | Ring expansion of 2-methyleneaziridines with azides yields 2-iminoazetidines. mdma.ch |
| Azepines | [4+3] Cycloaddition | Lewis acid-promoted intramolecular cycloaddition of diene-tethered methyleneaziridines. nih.govrsc.org |
A significant challenge in modern organic synthesis is the stereocontrolled construction of molecules rich in sp³-hybridized carbon centers. Methyleneaziridines have emerged as valuable tools in this endeavor. Multicomponent reactions involving chiral 2-methyleneaziridines allow for the synthesis of homochiral amines with excellent diastereoselectivity. nih.govrsc.org
For example, the reaction of isopropylidineaziridine, a related compound, can produce homochiral amines with a diastereomeric excess of 98%. nih.gov These intermediates can be smoothly hydrogenated to the final amine product while retaining high enantiomeric purity (≥95% ee). rsc.org The stereochemical outcome of these reactions can often be controlled by the nature of the substituent on the aziridine nitrogen, demonstrating the potential for asymmetric synthesis. nih.govrsc.org
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly efficient for rapidly building molecular complexity. researchgate.net 2-Methyleneaziridines are particularly well-suited for MCR strategies.
A notable example is the copper-catalyzed three-component reaction of a 1-alkyl-2-methyleneaziridine, a Grignard reagent, and an electrophile. nih.gov The ring-opening of the aziridine with an organocopper reagent in the absence of a Lewis acid generates a metalloenamine intermediate. This intermediate can then be trapped by a wide range of electrophiles in a regiocontrolled manner. This sequential formation of two new intermolecular carbon-carbon bonds provides a rapid route to various 1,3-disubstituted propan-2-ones. nih.gov This MCR has been shown to tolerate a variety of Grignard reagents (alkyl, aryl, benzylic) and electrophiles (alkyl halides, epoxides, aldehydes). nih.gov
In another powerful application, 2-methyleneaziridines can be transformed into 5,5′-disubstituted hydantoins in a one-pot process that assembles up to six components. researchgate.net These examples highlight the capacity of Aziridine, 1-methyl-2-methylene- to serve as a key component in MCRs, enabling the efficient construction of complex molecules from simple precursors.
The table below details the components and products of an MCR involving 2-methyleneaziridines.
| MCR Components | Intermediate | Product Class | Scope |
| 1-Alkyl-2-methyleneaziridine, Grignard Reagent (RMgX/CuI), Electrophile (E⁺) | Metalloenamine | 1,3-Disubstituted Propan-2-ones | Tolerates various Grignard reagents and electrophiles (alkyl iodides, bromides, tosylates, epoxides, aldehydes). nih.gov |
| Methyleneaziridine, Isocyanate, and other components | Not specified | 5,5′-Disubstituted Hydantoins | A one-pot process involving up to six components. researchgate.net |
Precursors for the Synthesis of Bioactive Chemical Entities
The aziridine ring is a structural motif found in several biologically active natural products and pharmaceutical agents, including the antitumor antibiotics Mitomycin C and Azinomycin B. wikipedia.org The inherent reactivity of the strained ring is often key to their biological mechanism of action. Consequently, synthetic derivatives of aziridines are of significant interest in medicinal chemistry.
The synthetic methodologies developed for 2-methyleneaziridines have been directly applied to the synthesis of bioactive molecules. For example, the multicomponent reaction strategy was successfully used for the one-pot synthesis of (Z)-6-heneicosen-11-one, a known sex attractant of the Tussock moth. nih.gov Furthermore, the ability to generate diverse heterocyclic scaffolds, such as pyrroles and piperidines, which are common cores in pharmaceuticals, positions Aziridine, 1-methyl-2-methylene- as a valuable starting material for drug discovery programs. mdpi.comrsc.orgresearchgate.net
Role in Polymer Chemistry and Materials Science
The ring-opening polymerization of aziridines is a key method for producing poly(ethylene imine) (PEI), a polymer with numerous applications. rsc.org While the polymerization of unsubstituted or N-alkylated aziridines typically proceeds via a cationic mechanism to yield hyperbranched polymers, the development of living anionic polymerization has opened pathways to well-defined linear PEI derivatives. rsc.orgrsc.org
Living anionic ring-opening polymerization (AROP) offers the highest level of control over polymer architecture, molecular weight, and end-group functionality. rsc.orgacs.org For aziridines, anionic polymerization requires the nitrogen to be substituted with an electron-withdrawing "activating" group, such as a sulfonamide or an acyl group. rsc.org The non-activated nature of Aziridine, 1-methyl-2-methylene- (with a simple methyl group on the nitrogen) makes its direct living anionic polymerization challenging.
However, extensive research on activated aziridines, such as N-sulfonyl- and N-acyl-2-methylaziridines, has established the principles of their living anionic polymerization. rsc.orgrsc.orgacs.org These studies show that polymerization can be initiated by nucleophiles like deprotonated sulfonamides or organolithium reagents, and proceeds in a living manner, allowing for the synthesis of polymers with low molecular weight distributions (Đ < 1.1) and predictable molecular weights. rsc.orgrsc.orgacs.orgnih.gov
The polymerization kinetics are influenced by factors such as temperature, solvent polarity (with faster rates in polar solvents like DMSO and DMF), and the nature of the counter-ion. rsc.orgrsc.org These investigations into activated aziridines provide a foundational understanding that is crucial for developing future methods for the controlled polymerization of less activated monomers like Aziridine, 1-methyl-2-methylene-.
The table below summarizes key findings from the investigation of the living anionic polymerization of activated aziridines.
| Monomer Type | Initiator | Key Findings | Polymer Characteristics |
| N-Sulfonyl-2-methylaziridines (e.g., MsMAz, TsMAz) | Potassium salts of sulfonamides, n-BuLi | Polymerization is living. rsc.orgrsc.org Rate increases with temperature and in polar solvents (DMSO, DMF). rsc.orgrsc.org | Low dispersity (Đ < 1.1). rsc.org Controlled molecular weight. rsc.org |
| N-Acryloyl-2-methylaziridine | 1,1-diphenyl-3-methylpentyllithium (DMPLi)/LiCl | Polymerization is living at low temperatures (-78 to -40 °C). acs.org | Low dispersity (Mw/Mn < 1.1). acs.org Predicted molecular weights. acs.org |
| Acetal-protected sulfonamide-activated aziridines | Anionic initiators | Polymerization is living, allowing for block copolymer synthesis. nih.gov | Low dispersity (Đ < 1.2). nih.gov Controlled molecular weights. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
